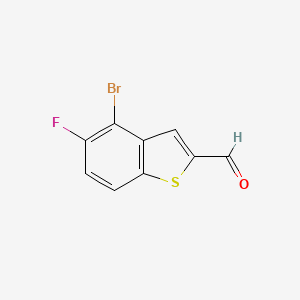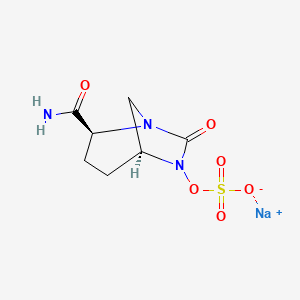
(2S,5S)-Avibactam Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics, making it a crucial component in combating antibiotic-resistant bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-Avibactam Sodium Salt involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: (2S,5S)-Avibactam Sodium Salt primarily undergoes substitution reactions, where it interacts with beta-lactamase enzymes. It does not typically undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions: The compound reacts with beta-lactamase enzymes in the presence of beta-lactam antibiotics. The reaction conditions are typically mild, involving physiological pH and temperature .
Major Products Formed: The primary product formed from the reaction of this compound with beta-lactamase is an inactive enzyme complex, which prevents the degradation of beta-lactam antibiotics .
Aplicaciones Científicas De Investigación
(2S,5S)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is a key component in combination therapies for treating multi-drug resistant bacterial infections.
Mecanismo De Acción
The mechanism of action of (2S,5S)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. It binds to the active site of these enzymes, forming a stable complex that prevents the hydrolysis of beta-lactam antibiotics. This action restores the efficacy of the antibiotics against resistant bacterial strains .
Comparación Con Compuestos Similares
Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.
Sulbactam: Similar in function but differs in its chemical structure and pharmacokinetics.
Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.
Uniqueness: (2S,5S)-Avibactam Sodium Salt is unique due to its broad-spectrum activity against various beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination with a wide range of beta-lactam antibiotics make it a valuable tool in the fight against antibiotic resistance .
Propiedades
Fórmula molecular |
C7H10N3NaO6S |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
sodium;[(2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m0./s1 |
Clave InChI |
RTCIKUMODPANKX-FHAQVOQBSA-M |
SMILES isomérico |
C1C[C@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

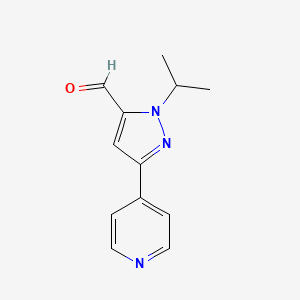
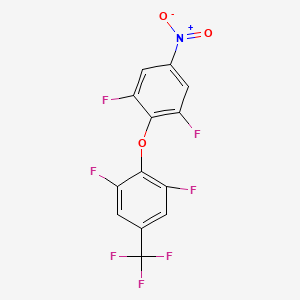


![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
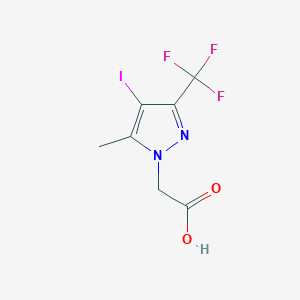
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
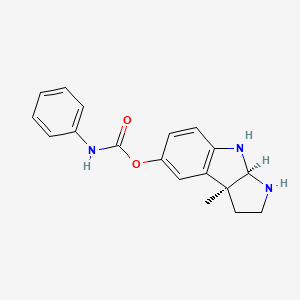

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
